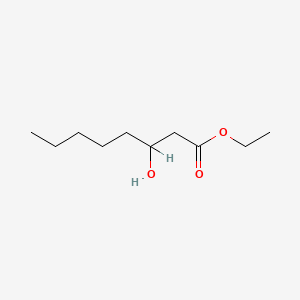

Ethyl 3-hydroxyoctanoate

Cat. No. B1594591

Key on ui cas rn:

7367-90-0

M. Wt: 188.26 g/mol

InChI Key: VGWUJHSTGYCXQQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06521771B2

Procedure details

7.64 g (0.117 mol) of zinc pretreated as described in Reference Example 1 were suspended in 50 ml of toluene, the mixture was heated to 83° C., the heat source was subsequently removed and a mixture of 11.4 ml (0.103 mol) of ethyl bromoacetate and 11.23 ml (0.0935 mol) of hexanal was added dropwise over a period of 30 minutes. After a brief induction phase, rigorous foaming and heating of the reaction mixture to 110° C. was observed. After all the mixture had been added, the resulting suspension was cooled to 8° C. by means of an ice/water mixture, after which 15 ml of 50% strength sulfuric acid was added dropwise at such a rate that the temperature of the suspension did not exceed 35° C. After phase separation, the organic phase was washed twice with 15 ml of water and dried over sodium sulfate. After filtration and removal of all volatile constituents on a rotary evaporator at 50° C./5 torr, the residue obtained was distilled in an oil pump vacuum at 2.5 torr. The fraction comprising ethyl 3-hydroxyoctanoate went over at 88-93° C. Yield: 12.25 g (70%).

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH:8](=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].S(=O)(=O)(O)O>C1(C)C=CC=CC=1.[Zn]>[OH:14][CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

11.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

11.23 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)=O

|

Step Two

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

7.64 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

83 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the heat source was subsequently removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise over a period of 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After a brief induction phase, rigorous foaming and heating of the reaction mixture to 110° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After all the mixture had been added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 35° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After phase separation

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed twice with 15 ml of water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration and removal of all volatile constituents

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

on a rotary evaporator at 50° C./5 torr

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue obtained

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled in an oil pump vacuum at 2.5 torr

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

went over at 88-93° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC(CC(=O)OCC)CCCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |